REACTION_CXSMILES
|
C(OC([C:6]1[NH:7][C:8]2[CH2:9][CH2:10][CH2:11][CH2:12][C:13]=2[C:14]=1[CH2:15][CH2:16][C:17]([O:19]CC)=[O:18])=O)C.[OH-].[Na+].Cl.C(=O)=O>C(OCC)(=O)C>[C:17]([CH2:16][CH2:15][C:14]1[C:13]2[CH2:12][CH2:11][CH2:10][CH2:9][C:8]=2[NH:7][CH:6]=1)([OH:19])=[O:18] |f:1.2|
|
Name
|
2-ethoxycarbonyl-3-(2-ethoxycarbonylethyl)-4,5,6,7-tetrahydroindole
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1NC=2CCCCC2C1CCC(=O)OCC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1NC=2CCCCC2C1CCC(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated in an oil bath
|
Type
|
CUSTOM
|
Details
|
equipped with magnetic stirring
|
Type
|
ADDITION
|
Details
|
was cautiously added via a dropping funnel through the reflux condenser with vigorous stirring
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in a water bath
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the oil that
|
Type
|
WASH
|
Details
|
was washed 3 times with 50 mL of water each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with 30 mL of brine each time, and was dried over 5 g of anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCC1=CNC=2CCCCC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |